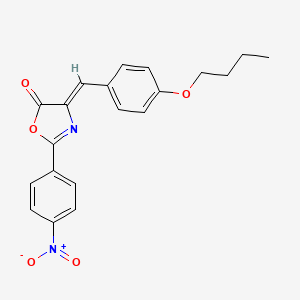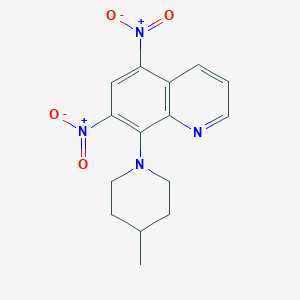![molecular formula C20H19ClN2OS B11692715 4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11692715.png)
4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-N-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]benzamid ist eine synthetische organische Verbindung mit der Summenformel C17H18ClNO. Sie ist bekannt für ihre einzigartige chemische Struktur, die eine tert-Butylgruppe, eine Chlorphenylgruppe und eine Thiazolylgruppe umfasst.
Vorbereitungsmethoden
Die Synthese von 4-tert-Butyl-N-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]benzamid umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung von 4-tert-Butylbenzoylchlorid und 4-Chlorphenylthiazol.
Kondensationsreaktion: Das 4-tert-Butylbenzoylchlorid wird mit 4-Chlorphenylthiazol in Gegenwart einer Base wie Triethylamin umgesetzt. Diese Reaktion bildet die gewünschte Benzamidverbindung.
Reinigung: Das Rohprodukt wird durch Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um die reine Verbindung zu erhalten.
Industrielle Produktionsmethoden können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab und mit Optimierungen für Ausbeute und Reinheit.
Chemische Reaktionsanalyse
4-tert-Butyl-N-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Benzamid- oder Thiazolring durch andere Gruppen ersetzt werden. Übliche Reagenzien für diese Reaktionen sind Halogene und Nucleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-N-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]benzamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es wird geforscht, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu erforschen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-tert-Butyl-N-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]benzamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Analyse Chemischer Reaktionen
4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or thiazole ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-tert-Butyl-N-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]benzamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
4-tert-Butyl-N-(4-Chlorphenyl)benzamid: Diese Verbindung fehlt der Thiazolring, was sie strukturell einfacher macht.
N-(4-tert-Butyl-thiazol-2-yl)-4-fluor-benzamid: Diese Verbindung hat ein Fluoratom anstelle eines Chloratoms, was sich auf ihre chemischen und biologischen Eigenschaften auswirken kann.
4-tert-Butyl-N-(2-Chlorphenyl)benzamid: Diese Verbindung hat das Chloratom in einer anderen Position am Phenylring, was zu unterschiedlicher Reaktivität und Eigenschaften führt.
Die Einzigartigkeit von 4-tert-Butyl-N-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]benzamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C20H19ClN2OS |
|---|---|
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H19ClN2OS/c1-20(2,3)15-8-4-14(5-9-15)18(24)23-19-22-17(12-25-19)13-6-10-16(21)11-7-13/h4-12H,1-3H3,(H,22,23,24) |
InChI-Schlüssel |
YJDSEZDNMMJUEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


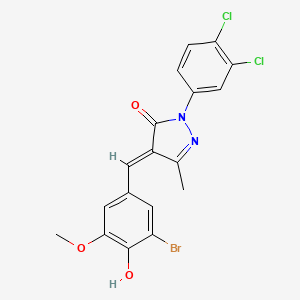
![(3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692641.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692642.png)
![(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692648.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692652.png)
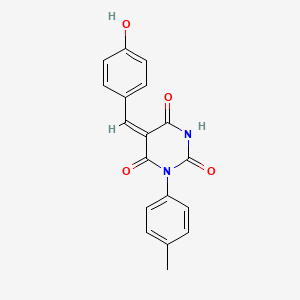
![(3E)-1-(3-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692663.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692668.png)
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11692674.png)
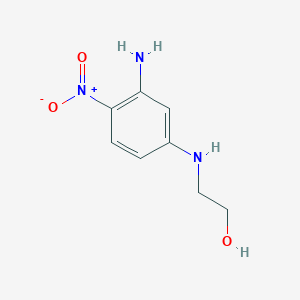
![(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692688.png)

